molecular formula C19H20F3N3O3 B2844836 N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1208822-12-1

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

Cat. No. B2844836
M. Wt: 395.382
InChI Key: LIXQRDPBLWUAQY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connections between atoms in a molecule.



Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. This includes the reactions used, the reagents and conditions required, and the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Pharmacological Properties

One of the primary research areas for compounds similar to N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is their pharmacological properties, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. Studies have highlighted their potential in modulating CCKB receptors in the brain, with implications for various neurological and gastrointestinal functions (Bertrand et al., 1994).

Comparative Metabolism Studies

Research has also been conducted on the comparative metabolism of related chloroacetamide herbicides in human and rat liver microsomes, revealing differences in metabolic pathways and potential toxicological implications (Coleman et al., 2000).

Green Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, a structurally similar compound, is an important intermediate in the production of azo disperse dyes. Research has been conducted on its green synthesis using novel catalytic methods, which is relevant for environmentally sustainable chemical manufacturing (Zhang Qun-feng, 2008).

Microstructural Analysis in Polymer Science

In the field of polymer science, compounds like N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide have been analyzed for their microstructural properties using NMR spectroscopy. This research aids in understanding the sequence distribution and stereochemistry of monomeric units in copolymers, which is crucial for developing new materials with specific properties (Gallardo & Román, 1994).

Crystal Structure Analysis

Crystallographic studies have been conducted on related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide. Such studies help in understanding molecular interactions and structural properties which are crucial in materials science and pharmaceutical development (Missioui et al., 2022).

Soil Interaction and Agricultural Applications

Research on chloroacetamide herbicides, such as acetochlor, has been conducted to understand their interaction with soil and their efficacy in agricultural applications. This includes studies on their adsorption, mobility, and effects on crops, which is critical for developing effective and environmentally responsible agricultural practices (Banks & Robinson, 1986).

Safety And Hazards

The safety and hazards of the compound are assessed based on its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.


Future Directions

Future directions might involve further studies to improve the synthesis of the compound, discover new reactions, or find new applications for the compound.


Please note that these are general steps and the specific analysis would depend on the nature of the compound and the available resources. It’s always important to refer to the primary literature for the most accurate and up-to-date information. If you have access to a library or a database of scientific articles, you might be able to find more specific information on your compound. If you’re working in a lab, always consult with a knowledgeable colleague or supervisor if you’re unsure about something. Safety should always be your first priority when working with chemicals.


properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-28-11-10-23-17(26)12-13-2-6-15(7-3-13)24-18(27)25-16-8-4-14(5-9-16)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXQRDPBLWUAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

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